

Application Note: Quantification of Valsartan Disodium Using UV Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

AN-VS-UV-001

Abstract

This application note details a straightforward and validated UV spectrophotometric method for the quantitative determination of **valsartan disodium** in bulk and pharmaceutical formulations. The method is based on the measurement of UV absorbance at the wavelength of maximum absorption (λ_{max}). This protocol offers a rapid, cost-effective, and accurate approach for routine quality control and research applications. The validation of the method is conducted in accordance with ICH guidelines, encompassing linearity, accuracy, precision, and limits of detection and quantification.

Introduction

Valsartan is a potent, selective angiotensin II receptor antagonist widely used in the treatment of hypertension and congestive heart failure.^{[1][2]} It is chemically N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl) [1, 1'-biphenyl]-4-yl] methyl]-L-valine.^[1] The disodium salt form, **valsartan disodium**, is often utilized in pharmaceutical development.^[3] UV-Visible spectrophotometry is a versatile analytical technique that is well-suited for the quantification of compounds containing chromophoric groups. Due to its simplicity, speed, and affordability, it is a valuable tool in pharmaceutical analysis.^[4] This document provides a detailed protocol for the quantification of **valsartan disodium** using UV spectrophotometry.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quantification of **valsartan disodium** is achieved by measuring its absorbance at its λ_{max} , which is consistently observed around 250 nm in various solvents. [2][5][6] A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations, from which the concentration of unknown samples can be determined.

Instrumentation and Materials

- Instrumentation:
 - Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cells.[1][2]
 - Analytical Balance
 - Volumetric flasks (10 mL, 50 mL, 100 mL)
 - Pipettes
 - Ultrasonicator[1]
- Chemicals and Reagents:
 - **Valsartan Disodium** reference standard
 - Methanol (AR Grade)[2][4]
 - Distilled or Deionized Water[1]
 - Phosphate Buffer pH 7.4 (optional solvent)[5]
 - Sample containing **valsartan disodium** (e.g., tablets)

Experimental Protocols

Protocol 1: Preparation of Solutions

- Solvent Preparation: A 1:1 (v/v) mixture of Methanol and Distilled Water is recommended as the diluent.[1][7]
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of **valsartan disodium** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the diluent.
 - Sonicate for 15 minutes to ensure complete dissolution.[1]
 - Make up the volume to 100 mL with the diluent.
- Working Standard Solution (100 µg/mL):
 - Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to the mark with the diluent.[1]
- Sample Solution Preparation (from tablets):
 - Weigh and finely powder 20 tablets to determine the average weight.
 - Take a quantity of the powder equivalent to 50 mg of valsartan.[1][4]
 - Transfer the powder to a 50 mL volumetric flask.
 - Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve the drug.[1]
 - Make up the volume to 50 mL with the diluent.
 - Filter the solution through a Whatman filter paper (No. 41 or equivalent).[2][4]
 - Dilute this solution appropriately with the diluent to obtain a final theoretical concentration within the linearity range (e.g., 10-20 µg/mL).

Protocol 2: Determination of Wavelength of Maximum Absorbance (λ_{max})

- Prepare a dilute solution of **valsartan disodium** (e.g., 10 $\mu\text{g}/\text{mL}$) from the working standard solution.[1][2]
- Scan the solution in the UV spectrophotometer from 200 to 400 nm against the diluent as a blank.[1]
- Record the wavelength at which maximum absorbance occurs. This is the λ_{max} . The reported λ_{max} for valsartan is approximately 250 nm.[2][5][8]

Protocol 3: Calibration Curve Construction

- From the working standard solution (100 $\mu\text{g}/\text{mL}$), prepare a series of dilutions in 10 mL volumetric flasks to get final concentrations in the range of 2-20 $\mu\text{g}/\text{mL}$ (e.g., 2, 4, 8, 12, 16, 20 $\mu\text{g}/\text{mL}$).[1][5]
- Measure the absorbance of each solution at the determined λ_{max} (approx. 250 nm) using the diluent as a blank.
- Plot a graph of absorbance (Y-axis) versus concentration in $\mu\text{g}/\text{mL}$ (X-axis).
- Determine the regression equation ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 for a good linear fit.[1]

Protocol 4: Quantification of Valsartan Disodium in Sample

- Measure the absorbance of the final prepared sample solution at the λ_{max} .
- Calculate the concentration of **valsartan disodium** in the sample solution using the regression equation from the calibration curve.
 - Concentration ($\mu\text{g}/\text{mL}$) = (Absorbance - Intercept) / Slope

- Calculate the amount of **valsartan disodium** in the original tablet formulation, accounting for all dilution factors.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the UV spectrophotometric analysis of valsartan, which are directly applicable to **valsartan disodium**.

Table 1: Optical Characteristics and Method Validation Parameters

Parameter	Reported Value	Reference
Wavelength of Max. Absorbance (λ_{max})	~250 nm	[2][5][6]
Solvent/Diluent	Methanol:Water (1:1), Methanol, Phosphate Buffer pH 7.4	[1][2][5]
Linearity Range	2 - 20 μ g/mL	[1][5]
Regression Equation (example)	$y = 0.099x + 0.079$	[5]
Correlation Coefficient (R^2)	> 0.999	[1][5]
Limit of Detection (LOD)	0.12 - 0.15 μ g/mL	[1][5]

| Limit of Quantification (LOQ) | 0.37 - 0.45 μ g/mL | [1][5] |

Table 2: Accuracy (Recovery Study) Data

Level of Addition	% Recovery	Reference
50%	99.26% - 100.7% (Range)	[4]
100%	99.26% - 100.7% (Range)	[4]
150%	99.26% - 100.7% (Range)	[4]

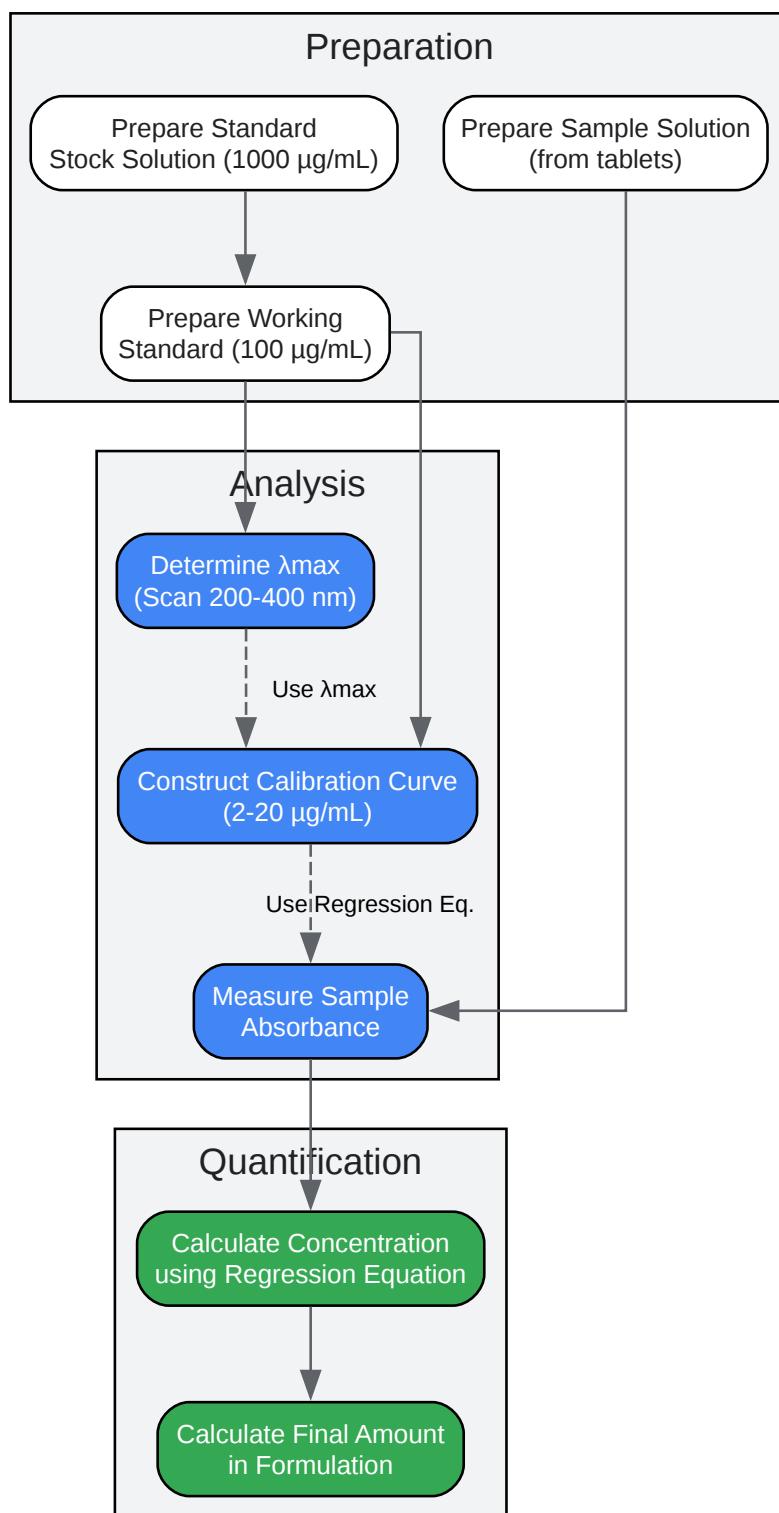
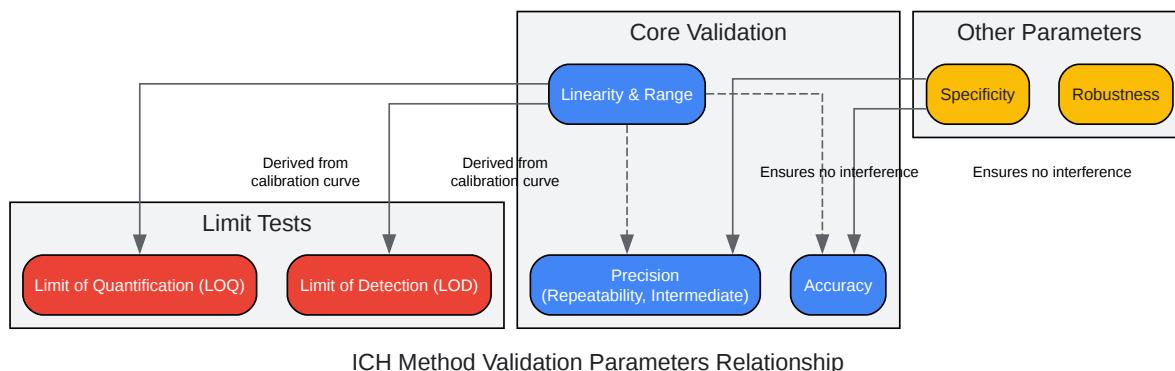

| Overall Average | ~99.2% |[\[1\]](#) |

Table 3: Precision Data (Repeatability)

Parameter	% RSD (Relative Standard Deviation)	Reference
Intraday Precision	< 2%	[4]

| Interday Precision | < 2% |[\[4\]](#) |


Visualizations

Experimental Workflow for Valsartan Disodium Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for UV spectrophotometric analysis of **valsartan disodium**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

The described UV spectrophotometric method provides a simple, accurate, and reproducible means for the quantification of **valsartan disodium**.^[1] The method is validated according to ICH guidelines and is suitable for routine analysis in quality control laboratories. The linearity, precision, and accuracy are excellent over the tested concentration range, making it a reliable alternative to more complex chromatographic techniques for bulk drug and formulation analysis.^{[1][4]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajpaonline.com [ajpaonline.com]
- 2. sphinxsai.com [sphinxsai.com]

- 3. US10745363B2 - Crystal forms of valsartan disodium salt - Google Patents
[patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijptjournal.com [ijptjournal.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Valsartan Disodium Using UV Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12737899#uv-spectrophotometry-for-valsartan-disodium-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com